molecular formula C13H11N5OS B2510966 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide CAS No. 915915-46-7

4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide

Cat. No.: B2510966
CAS No.: 915915-46-7
M. Wt: 285.33
InChI Key: ZUEWPCYZWURFCR-UHFFFAOYSA-N
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Description

4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a 5-methyl-1H-1,2,3-triazol-1-yl group and a thiazol-2-yl group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, biology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide typically involves a multi-step process:

    Formation of 5-methyl-1H-1,2,3-triazole:

    Synthesis of thiazol-2-ylamine: This involves the reaction of thioamides with α-haloketones.

    Coupling Reaction: The final step involves coupling the 5-methyl-1H-1,2,3-triazole and thiazol-2-ylamine with a benzoyl chloride derivative under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,3-triazol-1-yl)benzamide: Lacks the methyl and thiazolyl groups, resulting in different chemical and biological properties.

    N-(thiazol-2-yl)benzamide: Does not contain the triazole moiety, which may affect its reactivity and applications.

Uniqueness

4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(thiazol-2-yl)benzamide is unique due to the presence of both the 5-methyl-1H-1,2,3-triazole and thiazol-2-yl groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(5-methyltriazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c1-9-8-15-17-18(9)11-4-2-10(3-5-11)12(19)16-13-14-6-7-20-13/h2-8H,1H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEWPCYZWURFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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